1-(Pyrimidin-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrimidin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFPQOISZUZLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Pyrimidin-2-yl)ethanamine hydrochloride chemical properties and structure

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's unique physicochemical properties, including its ability to act as a bioisostere for phenyl groups and engage in multiple hydrogen bonding interactions, which often enhances pharmacokinetic and pharmacodynamic profiles.[2] Within this important class of compounds, this compound emerges as a key building block. Its structure, featuring a chiral ethylamine substituent on the pyrimidine ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies.[3][4]

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural features, a representative synthetic protocol with mechanistic insights, and its applications as a strategic intermediate in pharmaceutical research.

Chemical Structure and Nomenclature

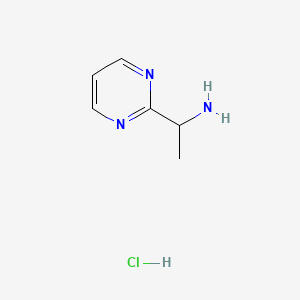

The fundamental identity of a chemical compound is rooted in its structure. This compound is composed of a central pyrimidine ring connected at the 2-position to an ethylamine group. The amine is protonated by hydrochloric acid to form the stable hydrochloride salt.

Caption: Figure 1: Logical relationship of the molecule's components.

The presence of a stereocenter at the alpha-carbon of the ethylamine side chain means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.[5] The specific stereoisomer is critical in drug development, as biological targets often exhibit stereospecific binding.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [6] |

| CAS Number | 1616809-52-9 (for the racemate) | [6][7][8] |

| Molecular Formula | C₆H₁₀ClN₃ | [6] |

| Canonical SMILES | CC(C1=NC=CC=N1)N.Cl | [6] |

| InChI Key | YSFPQOISZUZLBH-UHFFFAOYSA-N | [6][8] |

| Parent Compound | 1-(Pyrimidin-2-yl)ethanamine (CID: 56592977) |[6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, solubility, and suitability for various reaction conditions. As a hydrochloride salt, this compound is typically a crystalline solid with improved stability and aqueous solubility compared to its free base form.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 159.62 g/mol | [6][8] |

| Physical Form | Solid / Crystalline Powder | [9] |

| Purity | Typically ≥97% (Commercial Grade) | [8] |

| Storage Conditions | Store at room temperature in an inert atmosphere. | [5] |

| Solubility | Soluble in water. | [10] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application in research. A common and effective method involves the reductive amination of a corresponding ketone precursor. This approach is widely used in medicinal chemistry due to its efficiency and control.[3]

Caption: Figure 2: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis from 1-(pyrimidin-2-yl)ethanone.

Step 1: Imine Formation and In Situ Reduction

-

To a solution of 1-(pyrimidin-2-yl)ethanone (1.0 eq) in methanol (MeOH, 10 mL/mmol), add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 30 minutes. Causality: This step facilitates the formation of the intermediate imine in equilibrium with the starting ketone and ammonia source.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, driving the reaction towards the amine product. The portion-wise addition at low temperature helps control the reaction rate and potential side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reaction Workup and Extraction

-

Once the starting material is consumed, carefully quench the reaction by adding 1M aqueous HCl until the pH is ~2 to decompose any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 6M NaOH until the pH is >10. Causality: This deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Purification and Salt Formation

-

Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/MeOH.

-

Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring. Causality: This protonates the basic amine, causing the hydrochloride salt to precipitate out of the non-polar solvent.

-

Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for this purpose. While specific spectra must be obtained experimentally, the expected signals can be predicted based on the known structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A doublet for the methyl group (-CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (-CH) coupled to both the methyl and amine protons, and characteristic aromatic signals for the three non-equivalent protons on the pyrimidine ring. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show six distinct signals: one for the methyl carbon, one for the methine carbon, and four for the carbons of the pyrimidine ring (three CH and one quaternary C).

-

IR Spectroscopy: Key vibrational frequencies would include N-H stretches for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹).[11][12][13]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a valuable intermediate. Its primary application lies in serving as a scaffold for building more complex molecules with potential therapeutic value.[3]

-

Kinase Inhibitors: The 2-aminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. The amine handle on this building block allows for the facile introduction of various substituents through amide bond formation or other coupling reactions to explore the structure-activity relationships (SAR) needed to achieve potent and selective inhibition.[4][14]

-

Scaffold for Libraries: In high-throughput screening campaigns, this compound can be used as a starting point to generate diverse chemical libraries. Its reactive amine group allows for derivatization, creating a multitude of analogues for screening against various biological targets.[3]

-

Anti-Fibrotic and Anti-Infective Agents: Research into pyrimidine derivatives has shown a wide range of biological activities, including anti-fibrotic properties and potential as anti-infective agents.[2][3] This building block provides a reliable entry point for synthesizing novel compounds within these therapeutic areas.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data sheets, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15][16]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][16]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[15][16][17]

Conclusion

This compound is a structurally important and synthetically versatile building block in modern drug discovery. Its combination of a privileged pyrimidine core and a reactive amine handle makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the research and development pipeline.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 1616809-52-9. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 70% w/w Ethylamine Aqueous solution. Retrieved from [Link]

-

Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Brus, N. J., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Retrieved from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1616809-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. This compound | 1616809-52-9 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Propenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fi [fishersci.fi]

Spectroscopic Characterization of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: A Technical Guide

Introduction

1-(Pyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of bioactive compounds.[1] Accurate structural confirmation and purity assessment are paramount for any research or development endeavor, making a thorough understanding of its spectroscopic properties essential.

This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound (CAS Number: 1616809-52-9).[2][3][4] While experimental spectra for this specific compound are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive characterization. This approach offers a robust framework for researchers to confirm the identity and structure of this compound in their own laboratories.

Molecular Structure and Properties:

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine is readily protonated.

Predicted Mass Spectrum

The mass spectrum of the free base, 1-(pyrimidin-2-yl)ethanamine, is expected to show a molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 123.08. However, given the hydrochloride salt form, analysis by ESI-MS will prominently feature the protonated molecule ([M+H]⁺) at m/z 124.09.

Fragmentation Pathway

The fragmentation of nitrogen-containing heterocyclic compounds is well-documented.[1] The primary fragmentation pathway for the protonated molecule is anticipated to be the cleavage of the C-C bond between the ethylamine side chain and the pyrimidine ring (α-cleavage). This is a characteristic fragmentation for amines, leading to the formation of a stable, resonance-stabilized pyrimidin-2-ylmethyl cation.

Caption: Predicted ESI-MS fragmentation of 1-(Pyrimidin-2-yl)ethanamine.

Data Summary: Mass Spectrometry

The following table summarizes the predicted key ions for this compound.

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₆H₉N₃ + H]⁺ | 124.09 | Protonated molecular ion of the free base |

| [M]+• | [C₆H₉N₃]+• | 123.08 | Molecular ion of the free base (less likely in ESI) |

| Fragment 1 | [C₅H₅N₂]⁺ | 93.05 | Loss of ethylamine radical via α-cleavage |

| Fragment 2 | [C₂H₆N]⁺ | 44.05 | Loss of pyrimidine radical via α-cleavage |

Experimental Protocol: ESI Mass Spectrometry

This protocol provides a general framework for acquiring an ESI-MS spectrum. Instrument parameters should be optimized for the specific machine in use.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

-

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

-

Capillary Voltage: 3.0 - 4.5 kV

-

Drying Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation (e.g., 5-10 L/min, 250-350 °C).

-

Nebulizer Pressure: 20-40 psi

-

Scan Range: m/z 50 - 300

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Allow the signal to stabilize before acquiring data.

-

Acquire spectra for a sufficient duration to obtain a good signal-to-noise ratio.

-

Caption: Workflow for ESI-MS analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The hydrochloride form means the amine group will be protonated (-NH₃⁺), which will affect the chemical shifts of nearby protons and carbons. The spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the ethylamine side chain protons.

-

Pyrimidine Ring Protons: The pyrimidine ring has three protons. H5, situated between two nitrogen atoms, will be a triplet, while H4 and H6 will be a doublet. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons will appear downfield.

-

Ethylamine Side Chain Protons: The methine proton (-CH) will be a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a doublet, coupled to the methine proton. The amine protons (-NH₃⁺) may appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct carbon signals.

-

Pyrimidine Ring Carbons: The carbon atom C2, bonded to two nitrogen atoms and the side chain, will be the most deshielded of the ring carbons. C4 and C6 will be equivalent and will appear at a similar chemical shift, while C5 will be the most shielded of the ring carbons.

-

Ethylamine Side Chain Carbons: The methine carbon (-CH) will be deshielded by the adjacent nitrogen atom and the pyrimidine ring. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum.

Data Summary: NMR Spectroscopy

The following tables summarize the predicted chemical shifts (δ) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts for a similar compound, 1-(pyridin-2-yl)ethanamine, are provided for comparison.[5]

Table 2: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4, H6 | ~8.8 | Doublet (d) | ~5 Hz | Protons on the pyrimidine ring adjacent to one nitrogen. |

| H5 | ~7.4 | Triplet (t) | ~5 Hz | Proton on the pyrimidine ring between the two ring protons. |

| -CH- | ~4.5 | Quartet (q) | ~7 Hz | Methine proton, deshielded by the ring and the -NH₃⁺ group. |

| -NH₃⁺ | 8.0 - 9.0 (broad) | Singlet (s) | - | Exchangeable protons; signal may be broad or absent in D₂O. |

| -CH₃ | ~1.6 | Doublet (d) | ~7 Hz | Methyl protons of the ethylamine side chain. |

Table 3: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C2 | ~165 | Carbon in the pyrimidine ring bonded to the side chain. |

| C4, C6 | ~157 | Equivalent carbons in the pyrimidine ring. |

| C5 | ~122 | Carbon in the pyrimidine ring. |

| -CH- | ~50 | Methine carbon, deshielded by the ring and the -NH₃⁺ group. |

| -CH₃ | ~20 | Methyl carbon of the ethylamine side chain. |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal reference standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

-

Instrument Setup (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength is recommended.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS or residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework for the expected MS fragmentation patterns and NMR chemical shifts, grounded in established spectroscopic principles and comparison with closely related structures. The outlined experimental protocols offer a reliable starting point for researchers to acquire high-quality data in their own laboratories. By following this comprehensive guide, scientists and drug development professionals can ensure the accurate identification and characterization of this important chemical building block, thereby upholding the scientific integrity of their research.

References

- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]

- 2. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and characterization of 1-(Pyrimidin-2-yl)ethanamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable building block in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, integral to numerous therapeutic agents due to its wide range of biological activities.[1][2][3] This document offers a detailed, field-proven methodology for the synthesis of this compound via reductive amination, followed by a thorough guide to its structural elucidation and purity assessment using modern analytical techniques. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][4] Its inherent chemical properties and ability to engage in various biological interactions have made its derivatives a focal point of pharmaceutical research, leading to drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][5] this compound serves as a key intermediate, providing a chiral amine handle on the pyrimidine core for further elaboration and library synthesis in the quest for novel therapeutic entities.

Synthesis via Reductive Amination

The most direct and controllable method for synthesizing 1-(Pyrimidin-2-yl)ethanamine is the reductive amination of 2-acetylpyrimidine. This process is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[6][7] This two-step, one-pot reaction is favored for its efficiency and selectivity.

The Causality of the Reductive Amination Pathway

Reductive amination is superior to methods like direct alkylation of ammonia, which often leads to over-alkylation and a difficult-to-separate mixture of primary, secondary, and tertiary amines.[6] The reductive amination sequence ensures mono-alkylation by first forming an imine, which is then reduced. The choice of reducing agent is critical; a mild reductant is required that selectively reduces the protonated imine (iminium ion) intermediate faster than the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice as it is less reactive than sodium borohydride and performs well under the mildly acidic conditions that favor imine formation.[8]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 1-(Pyrimidin-2-yl)ethanamine HCl.

Detailed Experimental Protocol

Materials:

-

2-Acetylpyrimidine

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetylpyrimidine (1.0 eq) and ammonium acetate (5.0 eq) in 1,2-dichloroethane (DCE). The use of excess ammonium acetate shifts the equilibrium towards the formation of the imine intermediate.[7]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Adding the reducing agent slowly helps to control any potential exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) until the starting material is consumed (as monitored by TLC/LC-MS).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like methanol or diethyl ether. Add a solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, the solution can be cooled or triturated with a non-polar solvent like hexane. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples should be prepared in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum: The protonated amine protons will likely appear as a broad singlet. The pyrimidine ring protons will exhibit characteristic shifts and couplings: a triplet for H5 and a doublet for H4/H6. The ethanamine side chain will show a quartet for the methine (CH) proton and a doublet for the methyl (CH₃) protons, a result of coupling to each other.

-

-

¹³C NMR Spectroscopy:

-

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Spectrum: The spectrum will show distinct signals for each of the unique carbon atoms. The pyrimidine ring carbons will appear in the aromatic region, with the carbon atom at position 2 (attached to the side chain) being significantly deshielded. The two carbons of the ethanamine side chain will appear in the aliphatic region.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Protocol: A dilute solution of the compound in methanol or acetonitrile/water is infused into an electrospray ionization (ESI) source.

-

Expected Spectrum: In positive ion mode ESI-MS, the spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For 1-(Pyrimidin-2-yl)ethanamine (C₆H₉N₃), the expected m/z would be approximately 124.08.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

-

Detection: UV detector set at a wavelength where the pyrimidine ring absorbs, typically around 260 nm.[11]

-

Interpretation: A pure sample should yield a single major peak. The purity can be calculated based on the area percentage of this peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

Protocol: The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Spectrum: Key characteristic bands include a broad absorption in the 3200-3400 cm⁻¹ region, indicative of the N-H stretching vibrations of the protonated amine (R-NH₃⁺).[11] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below. C=N and C=C stretching vibrations from the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.[5]

Summary of Physicochemical and Analytical Data

| Property | Value / Expected Result | Source |

| Molecular Formula | C₆H₁₀ClN₃ | [9] |

| Molecular Weight | 159.62 g/mol | [9][12] |

| Appearance | White to off-white solid | --- |

| ¹H NMR (DMSO-d₆) | Pyrimidine H5 (~7.4 ppm, t), Pyrimidine H4/6 (~8.8 ppm, d), CH (~4.5 ppm, q), CH₃ (~1.5 ppm, d), NH₃⁺ (broad singlet) | [5][13] |

| MS (ESI+) | [M+H]⁺ for free base at m/z ≈ 124.08 | [10][11] |

| HPLC Purity | ≥95% (typical target) | [11] |

| Key IR Bands (cm⁻¹) | ~3200-3400 (N-H stretch), ~1550-1650 (C=N, C=C stretch) | [5][11] |

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Sodium Triacetoxyborohydride: While milder than NaBH₄, it is still moisture-sensitive and should be handled in a dry environment.

-

1,2-Dichloroethane (DCE): This is a toxic and carcinogenic solvent and must be handled exclusively within a certified chemical fume hood.

-

Sodium Borohydride (if used as an alternative): This reagent is highly water-reactive, releasing flammable hydrogen gas upon contact with water or protic solvents.[14][15] It is also toxic by ingestion and skin contact.[14] Always handle in an inert atmosphere or a well-ventilated fume hood, away from water and acids.[16] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat, is essential.[14][17]

-

General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound, a compound of significant interest in drug discovery. By employing a one-pot reductive amination strategy, this valuable building block can be produced efficiently. The detailed characterization protocols provide a framework for ensuring the structural integrity and purity of the final product, which is paramount for its application in a research and development setting. Adherence to the described methodologies and safety protocols will enable scientists to confidently synthesize and validate this important chemical intermediate.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives.

- University of California. (2012). Sodium borohydride - Standard Operating Procedure.

- National Institutes of Health (NIH). (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC.

- ESPI Metals. (n.d.). Sodium Borohydride.

- ResearchGate. (n.d.). Spectral Characterizations of Synthesized Pyrimidine Derivatives.

- ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.

- Duke SMIF. (n.d.). Toxic Powders SOP Template.

- Unknown. (n.d.). Sodium Borohydride SOP.docx.

- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.

- PubChem. (n.d.). This compound.

- PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.

- ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control.

- Wikipedia. (n.d.). Pyrimidine.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Unknown. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on.

- Chemical-Suppliers. (n.d.). This compound | CAS 1616809-52-9.

- Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- BLD Pharm. (n.d.). 1616809-52-9|this compound.

- Smolecule. (n.d.). Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5.

- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

- Sigma-Aldrich. (n.d.). This compound | 1616809-52-9.

- PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine.

- National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC.

- BLD Pharm. (n.d.). 1449137-45-4|1-(Pyrimidin-2-yl)ethanamine xhydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride.

- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Wikipedia. (n.d.). Reductive amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern.

- Thieme Connect. (n.d.). Product Class 12: Pyrimidines.

- National Institute of Standards and Technology (NIST). (n.d.). Ethanamine, N-ethyl-.

- Achmem. (n.d.). (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride.

- ChemicalBook. (n.d.). Ethylamine(75-04-7) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound | 1616809-52-9.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. Sodium Borohydride - ESPI Metals [espimetals.com]

- 17. chemistry.osu.edu [chemistry.osu.edu]

Solubility and stability of 1-(Pyrimidin-2-yl)ethanamine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride

Abstract

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of novel therapeutic agents, including potential anti-fibrotic compounds, necessitates a thorough understanding of its fundamental physicochemical properties.[2] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining thermodynamic and kinetic solubility, conducting forced degradation studies under various stress conditions, and developing a stability-indicating analytical method. The methodologies are grounded in established pharmaceutical principles and regulatory expectations to ensure data integrity and support informed decision-making throughout the development lifecycle.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability.[3][4] Aqueous solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines a compound's shelf-life, storage requirements, and potential for generating toxic degradation products.[5][6]

This compound, with its pyrimidine core and primary amine side chain, presents a unique profile of opportunities and challenges.[2] The pyrimidine ring is a common scaffold in biologically active molecules, while the amine hydrochloride group is frequently used to enhance the solubility of basic compounds.[1] This guide provides the necessary theoretical background and practical, step-by-step protocols to comprehensively characterize this molecule, enabling its effective application in research and development.

Solubility Profiling: Beyond a Single Number

Solubility is not a single value but a pH-dependent property that must be characterized under physiologically relevant conditions. For an amine hydrochloride, the equilibrium between the charged (more soluble) and free base (less soluble) forms is governed by the solution pH and the compound's pKa. Understanding this relationship is paramount for predicting its behavior in vivo.

Key Concepts: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two primary types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium.[3] The shake-flask method is the gold standard for this determination.[3]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[5] It is often determined by high-throughput methods like nephelometry and is particularly useful in early drug discovery for rapid screening.[4]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for comprehensive solubility profiling.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the solid and dissolved states, providing the most accurate and reliable solubility value, which is essential for pre-formulation and regulatory filings.[3]

-

Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[3]

-

Addition: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After incubation, separate the undissolved solid. This is a critical step and can be achieved by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filtering through a 0.22 µm syringe filter compatible with the aqueous buffer.[3]

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary with the mobile phase, and determine the concentration using a validated HPLC-UV method.[5] The HPLC method ensures that only the parent compound is quantified, excluding any potential impurities or degradants.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, structured table.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| 0.1 N HCl | 1.2 | 25 | Thermodynamic | ||

| Acetate Buffer | 4.5 | 25 | Thermodynamic | ||

| Phosphate Buffer | 6.8 | 25 | Thermodynamic | ||

| Phosphate Buffer | 7.4 | 25 | Thermodynamic | ||

| Water | ~7.0 | 25 | Thermodynamic | ||

| PBS | 7.4 | 37 | Kinetic |

Stability Assessment and Forced Degradation

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8] Forced degradation (or stress testing) is the cornerstone of developing such a method. By intentionally subjecting the compound to harsh conditions, we can rapidly generate potential degradants and ensure the analytical method can resolve them.[9][10]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH recommendations and the chemical nature of the molecule.[10][11] For this compound, key areas of susceptibility include the amine group (prone to oxidation) and potential hydrolysis of the pyrimidine ring under extreme pH.[10][12]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation and SIAM development.

Protocol 2: Forced Degradation Studies

Causality: This protocol is designed to generate a "worst-case" degradation profile, which is essential for developing a specific and robust stability-indicating analytical method capable of separating all potential impurities.[10][13] A target degradation of 5-20% is ideal, as it ensures that degradants are formed at sufficient levels for detection without completely consuming the parent peak.[11]

-

Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60-80°C). Analyze samples at various time points (e.g., 2, 6, 24 hours). If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) may be used.[11]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis. Neutralize samples with an equivalent amount of acid before HPLC analysis to prevent column damage.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature and protect it from light. Analyze at various time points.[12]

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C), both with and without humidity (e.g., 75% RH), for a set period (e.g., 1-2 weeks).[12] Dissolve the stressed solid for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11][14] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

Developing the Stability-Indicating HPLC Method (SIAM)

A gradient reversed-phase HPLC method is the industry standard for stability-indicating assays due to its ability to resolve compounds with a wide range of polarities.[15]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it (e.g., to 95%) over 20-30 minutes to elute the parent compound and any less polar degradants.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., determined from a UV scan) and/or at a lower wavelength (e.g., 215 nm) to detect non-chromophoric degradants.[16]

-

Validation: The method's specificity is demonstrated by its ability to baseline-resolve the parent peak from all degradation products and process impurities.[8]

Hypothetical Degradation Pathway

Based on the structure, a primary amine attached to a pyrimidine ring, a likely degradation pathway under oxidative stress involves the formation of an N-oxide or related species.

Caption: A hypothetical oxidative degradation pathway for the parent amine.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time/Duration | % Degradation of API | No. of Degradants | RRT of Major Degradant(s) |

| Control (Unstressed) | 24 h | 0 | 0 | N/A |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, 60°C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Thermal (70°C, solid) | 7 days | |||

| Photolytic (ICH Q1B) | ~1 week |

(RRT = Relative Retention Time)

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any compound with therapeutic potential. This guide provides a robust, scientifically-grounded framework for characterizing this compound. By implementing the detailed protocols for solubility profiling and forced degradation, researchers can generate a comprehensive data package. This data is not only crucial for optimizing formulation and analytical strategies but also forms a vital component of the evidence required for regulatory submissions, ultimately enabling the compound's journey from a laboratory curiosity to a potential life-saving therapeutic.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

-

2-Aminopyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]

-

forced degradation products: Topics. (n.d.). Science.gov. Retrieved from [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

-

Stability indicating HPLC method development - a review. (2025). ResearchGate. Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

2-Aminopyrimidine. (n.d.). Solubility of Things. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

-

Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

This compound | CAS 1616809-52-9. (n.d.). Chemical-Suppliers. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023). EMA. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. rheolution.com [rheolution.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. ema.europa.eu [ema.europa.eu]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. forced degradation products: Topics by Science.gov [science.gov]

A Technical Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: A Versatile Synthon in Modern Organic Synthesis

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its prevalence in nucleic acids and its ability to engage in diverse biological interactions.[1] This guide provides an in-depth technical analysis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride, a key building block, or synthon, for the construction of complex, biologically active molecules. We will explore its chemical properties, core reactivity, and strategic applications, with a particular focus on its role in the synthesis of protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic programs.

Introduction: The Significance of the Pyrimidine Moiety

The 2-aminopyrimidine structure is a privileged scaffold in drug discovery, renowned for its ability to mimic the adenine core of ATP and interact with the hinge region of kinase active sites.[2] This bioisosteric relationship has made pyrimidine derivatives a focal point in the development of targeted cancer therapies.[1] this compound provides a strategic entry point into this chemical space. It features a primary amine on a chiral ethyl side chain attached to the C2 position of the pyrimidine ring, offering a nucleophilic handle for a wide array of chemical transformations. Its hydrochloride salt form enhances stability and improves handling characteristics for this otherwise reactive amine.[3][4]

This guide will elucidate the practical utility of this synthon, moving from its fundamental properties to its application in multi-step syntheses of high-value compounds.

Physicochemical Properties and Handling

A thorough understanding of a synthon's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1616809-52-9 | [3][5] |

| Molecular Formula | C₆H₁₀ClN₃ | [4] |

| Molecular Weight | 159.62 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [4] |

| Storage Conditions | Inert atmosphere, room temperature | [3][5] |

| Purity | Typically ≥97% | [3] |

Handling Considerations: As a hydrochloride salt, the compound is generally stable. However, the free base is a primary amine and can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[3][5] For reactions requiring the free amine, a non-nucleophilic base (e.g., triethylamine, DIPEA) is typically used to liberate the nucleophilic primary amine in situ.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of its primary amine. This functional group readily participates in a variety of cornerstone C-N bond-forming reactions.

Caption: Core C-N bond-forming reactions of 1-(Pyrimidin-2-yl)ethanamine.

Acylation Reactions: Formation of Amides

Amide bond formation is arguably the most common transformation involving this synthon. The primary amine readily reacts with activated carboxylic acid derivatives (acyl chlorides, anhydrides) or with carboxylic acids in the presence of coupling agents (e.g., HATU, EDC) to form stable amide linkages. This reaction is fundamental to building larger molecular frameworks.

Derivatives of the blockbuster tyrosine kinase inhibitor Imatinib (Gleevec®) have been synthesized using this approach.[6] In these syntheses, the pyrimidine-containing amine serves as a key fragment that is coupled to a substituted benzoic acid core, ultimately forming a critical part of the final drug scaffold.

Nucleophilic Substitution and C-N Cross-Coupling

The amine can act as a nucleophile in substitution reactions with activated aryl or heteroaryl halides. This is particularly relevant in the synthesis of kinase inhibitors, where a pyrimidine moiety is often linked to another aromatic system. While direct SNAr reactions are possible, modern syntheses frequently employ palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) for higher efficiency and broader substrate scope.[7]

The synthesis of Imatinib itself involves a key C-N coupling step where an aniline derivative is coupled to a pyrimidine unit.[7][8] Although the specific fragment in the commercial synthesis is different, the underlying principle of using a pyrimidine-amine synthon is a well-established strategy in the field.[9][10]

Application Profile: Synthesis of Kinase Inhibitors

The pyrimidine nucleus is a privileged scaffold for developing protein kinase inhibitors.[1] Kinase dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound is an ideal starting material for building molecules that target the ATP-binding site of these enzymes.

Case Study: A Generic Pathway to Imatinib Analogues

Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, used in the treatment of chronic myelogenous leukemia (CML).[6][8] The synthesis of Imatinib and its analogues illustrates the strategic importance of pyrimidine-containing synthons. A generalized synthetic workflow is outlined below.

Caption: Generalized workflow for synthesizing kinase inhibitors.

Exemplary Protocol: Synthesis of an Amide Intermediate

The following protocol is a representative example of an amide coupling reaction, a critical step in the synthesis of many pyrimidine-based kinase inhibitors. This methodology is adapted from general procedures described in the synthesis of novel Imatinib derivatives and other bioactive molecules.[6][11]

Objective: To synthesize N-(1-(pyrimidin-2-yl)ethyl)-4-methyl-3-nitrobenzamide, a key intermediate analogous to those used in Imatinib synthesis.[6][10]

Materials:

-

This compound

-

4-Methyl-3-nitrobenzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, suspend this compound (1.05 eq) in anhydrous DCM. Add triethylamine (2.5 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.

-

Coupling: Transfer the amine solution from Step 2 to the activated acid solution from Step 1 via cannula.

-

Reaction Monitoring: Stir the resulting mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Rationale:

-

EDC/HOBt: This combination is a standard peptide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less-reactive but more stable active ester, minimizing side reactions and racemization.

-

Triethylamine: A non-nucleophilic organic base is required to deprotonate the hydrochloride salt of the amine, generating the neutral, nucleophilic free base necessary for the coupling reaction. An excess is used to ensure complete neutralization and to scavenge the HCl produced during the reaction.

-

Aqueous Workup: The washes with NaHCO₃ and brine are crucial for removing unreacted acid, coupling reagents, and water-soluble byproducts, simplifying the final purification step.

Conclusion

This compound is a high-value synthon that provides a reliable and versatile entry point for the synthesis of complex nitrogen-containing heterocycles. Its utility is most profoundly demonstrated in the field of medicinal chemistry, particularly in the construction of pyrimidine-based kinase inhibitors that are vital to modern oncology. The straightforward reactivity of its primary amine handle, combined with the inherent biological relevance of the pyrimidine core, ensures its continued importance for researchers and drug development professionals. A comprehensive understanding of its properties, handling, and reaction protocols, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link][4]

-

Al-Otaibi, F., El-Sayed, M., El-Gamal, K., El-Gazzar, M., & Al-Shaikh, A. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PLoS ONE, 16(5), e0251358. [Link][6]

-

Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 6112–6116. [Link][8]

-

Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. [Link][9]

-

Zheng, C., Liu, Y., & Liu, H. (2012). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 16(5), 942-947. [Link][7]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. [Link][1]

-

Figure 3. The synthesis of Imatinib. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link][10]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link][2]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). MDPI. [Link][11]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 1-(Pyrimidin-2-yl)ethanamine Hydrochloride

Abstract

1-(Pyrimidin-2-yl)ethanamine is a pivotal chiral building block in contemporary medicinal chemistry, valued for its role in the synthesis of targeted therapeutics.[1] This guide provides a comprehensive analysis of the chemical reactivity of its primary amine group, particularly focusing on the commercially available hydrochloride salt. We will dissect the electronic and steric factors governed by the pyrimidine ring that modulate the amine's nucleophilicity. Key transformations, including N-acylation, N-alkylation, and reductive amination, will be explored in detail, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile amine in complex synthetic applications.

Introduction

The pyrimidine scaffold is a cornerstone of therapeutic drug design, found in a vast array of biologically active molecules.[1] 1-(Pyrimidin-2-yl)ethanamine hydrochloride (Figure 1) has emerged as a particularly valuable synthon, offering a strategic combination of a chiral primary amine and an aromatic, electron-deficient heterocyclic system. This structure is frequently incorporated into molecules targeting kinases and other enzymes, where the amine provides a crucial vector for interaction or further functionalization.[2][3]

Understanding the nuanced reactivity of the amine group is paramount for its effective utilization. This guide will move beyond simple reaction schemes to explain the underlying principles that dictate its behavior, enabling chemists to design more efficient and predictable synthetic routes.

Chapter 1: The Electronic and Steric Landscape of the Amine Group

The reactivity of the primary amine in 1-(pyrimidin-2-yl)ethanamine is not analogous to a simple aliphatic amine. Its nucleophilic character is profoundly influenced by the electronic properties of the pyrimidine ring to which it is attached.

1.1 The Amine Hydrochloride Salt vs. The Free Base

The compound is typically supplied as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Consequently, for the amine to participate in most reactions, it must first be converted to its free base form (R-NH₂). This is typically achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the hydrogen chloride.

1.2 Electronic Influence of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[4] This has a significant impact on the adjacent amine group:

-

Inductive Effect: The electronegative sp²-hybridized nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the side chain and the primary amine.

-

Reduced Basicity and Nucleophilicity: This electron withdrawal deactivates the amine, making it less basic and less nucleophilic compared to a typical alkylamine like ethylamine. The pKa of the parent 2-aminopyrimidine is approximately 3.5, significantly lower than that of pyridine (5.2) or alkylamines (~10-11).[5][6][7] While the ethyl spacer mitigates this effect to some extent, the amine remains significantly less reactive than its aliphatic or benzylic counterparts. This reduced nucleophilicity must be considered when selecting reaction conditions.[8]

Chapter 2: Key Reaction Classes and Methodologies

Despite its attenuated nucleophilicity, the amine group readily participates in a range of crucial bond-forming reactions. The key is selecting appropriate reagents and conditions to overcome its inherent reduced reactivity.

2.1 N-Acylation: Amide Bond Formation

N-acylation is one of the most common transformations for this amine, forming a stable amide linkage.[9] This reaction is fundamental in drug discovery for linking molecular fragments.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are typically used for less nucleophilic amines. For coupling with carboxylic acids, peptide coupling reagents (e.g., HATU, HOBt/EDC) are necessary to activate the acid.

-

Base: At least two equivalents of a tertiary amine base (e.g., TEA, DIPEA) are required. The first equivalent neutralizes the HCl salt to generate the free amine, and the second scavenges the HCl or carboxylic acid byproduct generated during the acylation.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices to avoid reaction with the solvent.

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvation: Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Add the acyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-acyl pyrimidine derivative.

| Parameter | Value/Reagent | Purpose |

| Amine | 1-(Pyrimidin-2-yl)ethanamine HCl | Nucleophile (as free base) |

| Acylating Agent | R-COCl | Electrophile |

| Base | Triethylamine (TEA) | Neutralize HCl salt & scavenge byproduct |

| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic medium |

| Stoichiometry | 1.1 eq Acyl Chloride, 2.2 eq TEA | Drive reaction to completion |

| Temperature | 0 °C to RT | Control initial exotherm |

2.2 Reductive Amination: N-Alkylation

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine.[10] It proceeds via the formation of an intermediate imine or enamine, which is then reduced in the same pot.[11]

Causality Behind Experimental Choices:

-

Carbonyl Source: Aldehydes and ketones serve as the electrophilic partner.

-

Reducing Agent: Mild and selective reducing agents are crucial. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards the carbonyl starting material than the intermediate imine, is effective under mildly acidic conditions that favor imine formation, and does not reduce the pyrimidine ring. Sodium cyanoborohydride (NaBH₃CN) is another common option.

-

Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are common. For some reactions, methanol or ethanol can be used.

-

Setup: To a flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and dichloroethane (DCE).

-

Base Addition: Add triethylamine (1.1 eq) to form the free base.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.

-

Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-alkylated product.

Conclusion

This compound is a versatile and valuable building block whose reactivity is dominated by the properties of its primary amine. The electron-withdrawing nature of the pyrimidine ring tempers the amine's nucleophilicity, a critical factor that must be managed through careful selection of reagents and reaction conditions. As demonstrated, liberating the free base from its hydrochloride salt is the essential first step for nearly all synthetic applications. By understanding the principles of N-acylation and reductive amination outlined in this guide, researchers can confidently and efficiently incorporate this key synthon into complex molecular architectures, accelerating the pace of drug discovery and development.

References

-

Various authors. (n.d.). Different approaches to (hetero)aryl amines. ResearchGate. Retrieved from [Link]

-

Jayaraman, S., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. AIP Publishing. Retrieved from [Link]

-

Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem. Retrieved from [Link]

-

Various authors. (n.d.). Reductive amination of various amines. ResearchGate. Retrieved from [Link]

-

Shcherbakov, S. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

-

Various authors. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Brotzel, F. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich. Retrieved from [Link]

-

Joule, J. A., & Mills, K. (n.d.). Pyrimidines. Heterocyclic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]

-

Al-Zaydi, K. M. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]